![molecular formula C15H14BrNO3 B12634226 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is an organic compound characterized by the presence of a bromophenyl group, a methoxy group, and a nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 1,3-dimethylbenzene to introduce the nitro group, followed by bromination to add the bromophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromophenyl group can participate in reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can produce various ethers .
Aplicaciones Científicas De Investigación
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromophenyl group may enhance binding affinity to certain receptors or enzymes, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylmethanol: Shares the bromophenyl group but lacks the nitro and methoxy groups.
1,3-Dimethyl-2-nitrobenzene: Contains the nitrobenzene moiety but lacks the bromophenyl and methoxy groups.
4-Bromo-1,3-dimethylbenzene: Contains the bromophenyl and dimethyl groups but lacks the nitro and methoxy groups.
Uniqueness
5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C15H14BrNO3 |
|---|---|
Peso molecular |
336.18 g/mol |
Nombre IUPAC |
5-[(4-bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C15H14BrNO3/c1-10-7-14(8-11(2)15(10)17(18)19)20-9-12-3-5-13(16)6-4-12/h3-8H,9H2,1-2H3 |
Clave InChI |
OJFOHOXDSHZSCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


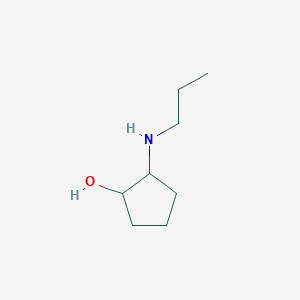
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
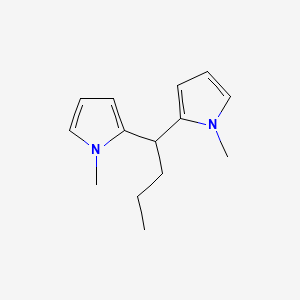
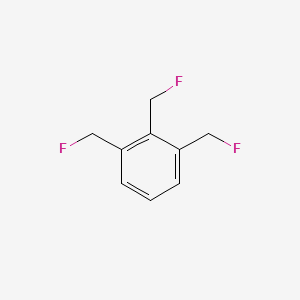
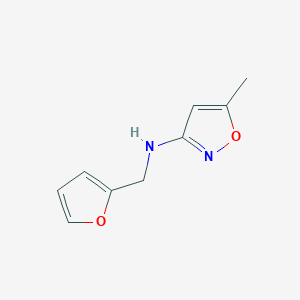
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
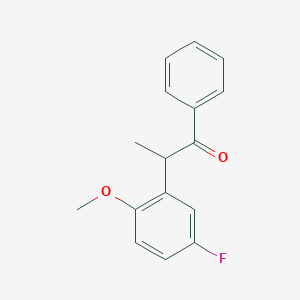
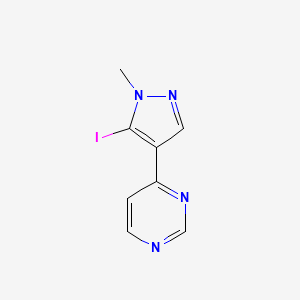
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)

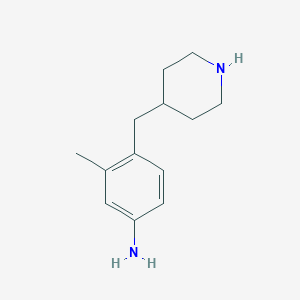
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-1,3,2-dioxaborolane](/img/structure/B12634234.png)
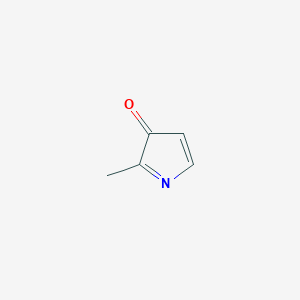
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
